Cas no 2137142-37-9 (tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate)

Tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate is a chiral carbamate derivative used as an intermediate in organic synthesis, particularly in pharmaceutical applications. Its key advantages include high stereochemical purity, owing to the (1R)-configuration, which is critical for enantioselective synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage under standard conditions. The 2-methylphenyl and 3-oxopropyl moieties provide versatility for further functionalization, making it valuable in constructing complex molecules. This compound is typically employed in peptide synthesis and as a precursor for bioactive compounds, offering reliable reactivity and compatibility with a range of coupling reagents. Its well-defined structure ensures reproducibility in synthetic routes.
tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate structure
2137142-37-9 structure
商品名:tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate
CAS番号:2137142-37-9
MF:C15H21NO3
メガワット:263.332144498825
CID:6615071
PubChem ID:165501482

tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate
    • tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate
    • EN300-1163572
    • 2137142-37-9
    • インチ: 1S/C15H21NO3/c1-11-7-5-6-8-12(11)13(9-10-17)16-14(18)19-15(2,3)4/h5-8,10,13H,9H2,1-4H3,(H,16,18)/t13-/m1/s1
    • InChIKey: QSGADVNKDNJJQB-CYBMUJFWSA-N
    • ほほえんだ: O(C(N[C@H](CC=O)C1C=CC=CC=1C)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 263.15214353g/mol
  • どういたいしつりょう: 263.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 309
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 55.4Ų

tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1163572-10000mg
tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate
2137142-37-9
10000mg
$4606.0 2023-10-03
Enamine
EN300-1163572-250mg
tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate
2137142-37-9
250mg
$985.0 2023-10-03
Enamine
EN300-1163572-2500mg
tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate
2137142-37-9
2500mg
$2100.0 2023-10-03
Enamine
EN300-1163572-50mg
tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate
2137142-37-9
50mg
$900.0 2023-10-03
Enamine
EN300-1163572-500mg
tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate
2137142-37-9
500mg
$1027.0 2023-10-03
Enamine
EN300-1163572-1.0g
tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate
2137142-37-9
1g
$0.0 2023-06-08
Enamine
EN300-1163572-5000mg
tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate
2137142-37-9
5000mg
$3105.0 2023-10-03
Enamine
EN300-1163572-100mg
tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate
2137142-37-9
100mg
$943.0 2023-10-03
Enamine
EN300-1163572-1000mg
tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate
2137142-37-9
1000mg
$1070.0 2023-10-03

tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate 関連文献

tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamateに関する追加情報

tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate: A Comprehensive Overview

tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate, also known by its CAS number 2137142-37-9, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential uses in drug development and chemical synthesis.

The molecular structure of tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate consists of a tert-butyl group attached to a carbamate moiety, which is further connected to a chiral center bearing a 2-methylphenyl group and a ketone functionality. This configuration imparts the compound with stereochemical properties that are crucial for its biological activity and chemical reactivity.

Recent studies have highlighted the importance of chiral compounds like tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate in asymmetric synthesis, where the stereochemistry of molecules plays a pivotal role in determining their pharmacokinetic profiles. The presence of the 2-methylphenyl group introduces steric hindrance, which can influence the compound's solubility and bioavailability, making it an interesting candidate for drug delivery systems.

In terms of synthesis, researchers have developed efficient methods to prepare tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate. These methods often involve multi-step reactions, including nucleophilic substitutions, esterifications, and stereoselective reductions. The use of catalysts and chiral auxiliaries has been instrumental in achieving high yields and enantioselectivity in these processes.

The application of tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate extends beyond pharmaceuticals. Its structural versatility makes it a valuable intermediate in the synthesis of more complex molecules, such as peptide analogs and bioactive agents. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining efficiency.

From a pharmacological perspective, tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate key biological pathways suggests its utility in treating conditions such as inflammation, neurodegenerative diseases, and certain types of cancer. However, further research is required to fully understand its mechanism of action and safety profile.

In conclusion, tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate, with its unique structure and diverse applications, remains an area of active research interest. As scientific understanding advances, this compound is expected to contribute significantly to the development of novel drugs and chemical processes.

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